molecular formula C21H21N3O6S2 B3206429 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040668-76-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B3206429
CAS No.: 1040668-76-5
M. Wt: 475.5 g/mol
InChI Key: ZQQOALOQGRUAOD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a sophisticated synthetic compound incorporating multiple pharmacologically significant motifs, including the 2,3-dihydro-1,4-benzodioxin scaffold, a 4-methoxybenzenesulfonamide group, and a thiazole-propanamide linkage. This molecular architecture suggests potential as a key intermediate or investigational tool in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors and targeted therapeutics . The compound's structural features are characteristic of molecules with bioactivity profiles, with the benzodioxin moiety contributing to favorable pharmacokinetic properties and the sulfonamide-thiazole combination frequently appearing in compounds with demonstrated enzyme inhibition capabilities . Researchers may employ this chemical as a versatile building block for developing novel therapeutic candidates, particularly in inflammation, oncology, and infectious disease research where similar molecular frameworks have shown promise. The presence of both sulfonamide and thiazole components suggests potential application as a carbonic anhydrase inhibitor or cyclooxygenase modulator, though specific biological profiling would be required to confirm these activities. This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic applications, nor for human consumption. Proper safety protocols including personal protective equipment should be utilized when handling this compound, and it should be stored under recommended conditions to maintain stability and purity. Researchers are encouraged to conduct thorough characterization studies to confirm the compound's suitability for their specific experimental systems.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-28-16-4-6-17(7-5-16)32(26,27)24-21-23-15(13-31-21)3-9-20(25)22-14-2-8-18-19(12-14)30-11-10-29-18/h2,4-8,12-13H,3,9-11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQOALOQGRUAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base.

    Amide Bond Formation: Finally, the benzodioxin and thiazole-sulfonamide intermediates are coupled through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study enzyme interactions, particularly those involving sulfonamide groups.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes that interact with sulfonamide groups, such as carbonic anhydrase.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Reference
Target Compound Benzodioxin + propanamide + thiazole-sulfonamide Not explicitly reported (theoretical)
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) Benzodioxin + sulfonamide + phenylpropyl chain Lipoxygenase inhibition (IC₅₀: 23.4 µM)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Benzodioxin + thiazole + propenylamine No activity reported (structural analogue)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide Benzodioxin + propanamide + benzazepine-sulfanyl Unreported (synthetic intermediate)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + carboxylic acid Anti-inflammatory (comparable to ibuprofen)

Key Observations:

  • Sulfonamide vs. Carboxylic Acid : The sulfonamide derivatives (e.g., compound 5c) exhibit enzyme inhibition (lipoxygenase), whereas the carboxylic acid analogue () shows anti-inflammatory activity, suggesting functional group-dependent target specificity .
  • Thiazole Role : The thiazole ring in the target compound may enhance binding to kinases or proteases, a feature absent in simpler benzodioxin-sulfonamide hybrids like 5c .

Computational and Model-Based Predictions

  • Scaffold Hopping: highlights the use of graph neural networks (EGNN) to predict PD-1/PD-L1 inhibitors with benzodioxin scaffolds. The target compound’s thiazole-sulfonamide group could be explored for immuno-oncology applications using similar AI-driven approaches .
  • QSAR Insights : discusses QSAR models for sulfonamide-triazine derivatives, indicating that electron-withdrawing groups (e.g., 4-methoxy in the target compound) enhance receptor binding affinity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by derivatization with various bromoacetamides to yield the target compound. Characterization techniques such as IR and NMR spectroscopy are employed to confirm the structure of synthesized compounds .

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated through enzyme inhibition studies. Notably, it has shown substantial inhibitory activity against:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for type 2 diabetes treatment.
  • Acetylcholinesterase (AChE) : While the inhibition against AChE was weaker, it still presents potential implications for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that several derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) exhibited significant inhibition against α-glucosidase. The most potent compounds were characterized by their structural features, including the presence of thiazole moieties .
  • Molecular Docking : Computational studies using molecular docking techniques supported the experimental findings by predicting binding affinities and interactions with target enzymes. This indicated that structural modifications could enhance the biological activity of these compounds .
  • Therapeutic Potential : The dual inhibitory action on α-glucosidase and AChE suggests that these compounds could be explored further for their potential in treating metabolic disorders and neurodegenerative diseases .

Comparison of Biological Activities

CompoundTarget EnzymeInhibition Activity
N-(2,3-dihydrobenzo[1,4]-dioxin)α-glucosidaseHigh
N-(2,3-dihydrobenzo[1,4]-dioxin)AChEModerate

The mechanism of action involves the binding of this compound to specific active sites on enzymes. The benzodioxin and thiazole rings contribute to its binding affinity and specificity, modulating enzyme activity and influencing downstream biological pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?

  • Methodology : The synthesis involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a thiazole-containing sulfonamide precursor. Key steps include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere .
  • Thiazole ring construction : Cyclize thiourea intermediates with α-haloketones in ethanol under reflux .
  • Critical conditions : Optimize reaction time (4–12 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonamide precursor). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting spectral data be resolved?

  • Methodology :
  • Primary techniques :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, thiazole protons at δ 7.3–7.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
  • Resolving conflicts :
  • Repeat experiments under anhydrous conditions to rule out solvent artifacts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :
  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products. Use amber vials for light-sensitive samples .

Q. What analytical methods are recommended for determining purity, and how should impurities be quantified?

  • Methodology :
  • HPLC : Use a reverse-phase column with UV detection (λ = 254 nm). Validate method specificity using spiked impurity standards .
  • Quantification : Apply area normalization or external calibration curves. Impurities >0.1% require structural identification via LC-MS/MS .

Q. How can the compound’s reactivity with common functional groups (e.g., amines, thiols) be evaluated?

  • Methodology :
  • In vitro reactivity assays : Incubate with glutathione (5 mM) or lysine (10 mM) in PBS (pH 7.4) at 37°C for 24 hours. Analyze adduct formation via LC-MS .
  • Kinetic studies : Monitor reaction rates under pseudo-first-order conditions using UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational strategies can predict the compound’s target binding affinity, and how should results be validated?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into known sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Prioritize poses with lowest ΔG values .
  • Validation : Compare with in vitro enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric assays) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :
  • Analog synthesis : Systematically modify substituents (e.g., replace 4-methoxybenzenesulfonamido with 4-chloro or 4-fluoro groups) .
  • Bioactivity testing : Screen analogs against target enzymes/cell lines (e.g., IC₅₀ in cancer cell viability assays). Tabulate results (see example below) :
Substituent (R)Enzyme IC₅₀ (nM)Cell Viability IC₅₀ (µM)
4-OCH₃12.31.8
4-Cl8.71.2
4-F10.52.1

Q. What experimental approaches resolve discrepancies between in vitro enzymatic inhibition and cellular activity data?

  • Methodology :
  • Permeability assays : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<5 × 10⁻⁶ cm/s) suggests poor cellular uptake .
  • Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended targets .

Q. How can metabolic pathways and major metabolites be identified?

  • Methodology :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH for 1 hour. Analyze metabolites via UPLC-QTOF .
  • Stable isotope labeling : Synthesize deuterated analogs to trace metabolic soft spots .

Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?

  • Methodology :
  • Prodrug design : Mask polar groups (e.g., convert sulfonamide to a tert-butyl carbamate) to enhance selectivity .
  • In vivo PK/PD studies : Administer in rodent models (10–50 mg/kg, IV/PO) and measure plasma half-life, AUC, and target tissue exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

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